2-Nitromesitylene

CAS No.: 603-71-4

Cat. No.: VC3706467

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 603-71-4 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 1,3,5-trimethyl-2-nitrobenzene |

| Standard InChI | InChI=1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3 |

| Standard InChI Key | SCEKDQTVGHRSNS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C |

| Boiling Point | 255.0 °C |

| Melting Point | 44.0 °C |

Introduction

Chemical Identity and Structure

Basic Identification

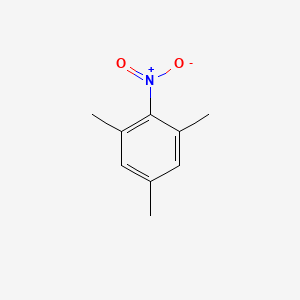

2-Nitromesitylene is an organic compound classified as a substituted nitrobenzene derivative. Its structure consists of a benzene ring with three methyl substituents and one nitro group.

| Parameter | Information |

|---|---|

| IUPAC Name | 1,3,5-trimethyl-2-nitrobenzene |

| CAS Number | 603-71-4 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| EINECS | 210-054-9 |

| PubChem CID | 69051 |

Structural Information

The molecular structure of 2-nitromesitylene features a benzene ring with three methyl groups positioned symmetrically at the 1, 3, and 5 positions, while the nitro group is attached at position 2. This arrangement creates a molecule with specific chemical properties and reactivity patterns.

| Structural Identifier | Information |

|---|---|

| SMILES | CC1=CC(=C(C(=C1)C)N+[O-])C |

| InChI | 1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3 |

| InChIKey | SCEKDQTVGHRSNS-UHFFFAOYSA-N |

The presence of the nitro group adjacent to one of the methyl groups creates interesting electronic effects that influence the compound's chemical behavior and reactivity.

Physical Properties

Thermodynamic and Physical Characteristics

2-Nitromesitylene exists as a solid at room temperature with well-defined physical properties that are important for its handling, purification, and applications.

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | |

| Melting Point | 41-44°C | |

| Boiling Point | 255°C | |

| Density | 1.1 g/cm³ | |

| Flash Point | 187°F (86°C) | |

| Refractive Index | 1.5278 (estimate) |

It's worth noting that some minor variations in reported physical properties exist between different sources. For example, one source reports a density of 1.51 g/cm³ at 25°C , while most others list approximately 1.1 g/cm³ .

Solubility and Partition Properties

The solubility characteristics of 2-nitromesitylene are important for its purification methods and applications in various synthesis procedures.

| Property | Value | Source |

|---|---|---|

| Solubility in Ethanol | Very soluble | |

| Log P (octanol-water) | 3.450 | |

| Atmospheric OH Rate Constant | 4.74E-12 cm³/molecule-sec |

The relatively high partition coefficient (Log P) indicates that 2-nitromesitylene is more soluble in lipophilic solvents than in water, which has implications for its environmental behavior and applications.

Synthesis and Production Methods

Industrial Preparation

The primary industrial method for producing 2-nitromesitylene involves the direct nitration of mesitylene (1,3,5-trimethylbenzene) using nitric acid.

The fundamental reaction can be represented as:

(CH₃)₃C₆H₃ + HNO₃ → (CH₃)₃C₆H₂NO₂ + H₂O

This reaction introduces a nitro group onto the aromatic ring of mesitylene, with the position of substitution determined by the directing effects of the existing methyl groups.

Optimized Synthesis Methods

A patented method for producing 2-nitromesitylene with high yield and selectivity involves nitration of mesitylene with fuming nitric acid in the presence of a solid acid catalyst.

This optimized method achieves several advantages:

-

High yield of nitromesitylene (approximately 90%)

-

Superior selectivity for mononitration versus dinitration (12-17:1)

Laboratory Purification

For laboratory purposes, 2-nitromesitylene can be purified through crystallization techniques:

-

Crystallization from ethanol

-

Crystallization from a small volume of methanol followed by cooling in an ice-salt bath, which produces material with a melting point of approximately 43.5°C

Applications and Uses

Chemical Intermediate Functions

2-Nitromesitylene serves as a valuable intermediate compound in various chemical synthesis pathways:

-

Dye Production: It is used as an intermediate in the synthesis of acid anthraquinone dyes, contributing to the production of colored compounds for textile and industrial applications .

-

Pharmaceutical Development: The compound functions as a precursor in the synthesis of various pharmaceutical compounds .

Pharmaceutical and Biomedical Applications

In the pharmaceutical sector, 2-nitromesitylene and its derivatives have found applications in:

The specific structural features of 2-nitromesitylene, particularly its substituted nitrobenzene structure, make it valuable for creating compounds with targeted biological activities.

| Hazard Category | Classification | Source |

|---|---|---|

| Eye Damage/Irritation | Category 2 | |

| Skin Corrosion/Irritation | Category 2 | |

| Specific Target Organ Toxicity | Category 3 |

Hazard Statements and Precautions

The following hazard statements and precautionary measures are associated with 2-nitromesitylene:

Hazard Statements:

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P302+P352: IF ON SKIN: Wash with plenty of water

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Chemical Reactivity and Properties

Structural Reactivity

The reactivity of 2-nitromesitylene is significantly influenced by the electronic effects of its functional groups:

-

The nitro group acts as an electron-withdrawing group, deactivating the aromatic ring toward electrophilic substitution reactions

-

The three methyl groups are electron-donating, partially counteracting the deactivating effect of the nitro group

-

The steric hindrance created by the methyl groups affects the accessibility of reactive sites on the molecule

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume